molecular formula C15H11BrN2O2S B2758102 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide CAS No. 2034248-33-2

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide

Cat. No. B2758102
M. Wt: 363.23
InChI Key: CIFMYKGVYTZNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide” is a compound that has been mentioned in the context of fungicidal activity . It is a derivative of N-(thiophen-2-yl) nicotinamide, which has been studied for its potential as a fungicide . The compound is designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general knowledge of organic chemistry. It contains a nicotinamide group, a thiophene group, and a furan group, all connected by a single carbon atom. The exact molecular weight and other properties would need to be calculated or looked up in a chemical database .

Scientific Research Applications

Antiprotozoal Activity

Compounds structurally related to "5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide" have been synthesized and evaluated for antiprotozoal activity. A study demonstrated the synthesis of various diamidines and their prodrugs, showing potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some compounds exhibited significant curative effects in an in vivo mouse model for trypanosomiasis, highlighting their potential as therapeutic agents for protozoal infections (Ismail et al., 2003).

Antimicrobial Screening

Nicotinamide derivatives have been explored for their antimicrobial properties. A study focusing on the synthesis of 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole revealed compounds with notable in vitro antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungal species. This research suggests the potential of nicotinamide derivatives in developing new antimicrobial agents (Patel & Shaikh, 2010).

Cytochrome P-450 2A6 Inhibition

Research on 3-heteroaromatic pyridine analogues of nicotine, incorporating thiophene and furan moieties, aimed to investigate their role as selective inhibitors of cytochrome P-450 2A6, a key enzyme in nicotine metabolism. This study contributes to understanding the structural requirements for inhibiting this enzyme, which could inform the development of smoking cessation aids (Denton et al., 2005).

Fungicidal Activity

A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their fungicidal activity against cucumber downy mildew. Some compounds exhibited superior efficacy compared to commercial fungicides, indicating the potential of these derivatives as lead compounds for developing new fungicides (Wu et al., 2022).

Future Directions

The future directions for research on this compound could include further studies on its potential as a fungicide, as well as studies on its synthesis, properties, and safety . Additionally, it could be interesting to study its potential uses in other areas, such as medicine or materials science.

properties

IUPAC Name

5-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-13(20-12)14-2-1-5-21-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFMYKGVYTZNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide

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